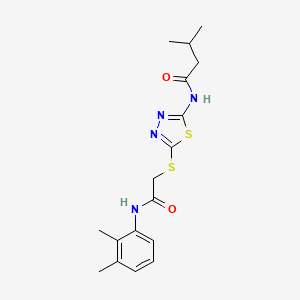

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

描述

The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a 1,3,4-thiadiazole derivative featuring a thioether-linked 2-(2,3-dimethylphenylamino)acetamide moiety and a branched 3-methylbutanamide group. This structure combines a heterocyclic core with substituted aromatic and aliphatic side chains, which may enhance its physicochemical and pharmacological properties. The 1,3,4-thiadiazole ring is known for its electron-deficient nature, enabling interactions with biological targets, while the 2,3-dimethylphenyl group could improve lipophilicity and metabolic stability .

属性

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-10(2)8-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCKHYQUUCSEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activities based on existing research findings, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring , an amide group , and a dimethylphenylamino moiety. Its molecular formula is , with a molecular weight of 378.51 g/mol. The structural complexity suggests various interactions with biological targets, which may lead to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.51 g/mol |

| Purity | Typically 95% |

Anticancer Properties

Preliminary studies indicate that compounds with similar structures to this compound may exhibit anticancer properties . These effects are hypothesized to arise from the inhibition of deubiquitylating enzymes involved in tumor progression, although the exact mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research on thiadiazole derivatives has demonstrated a broad spectrum of antimicrobial activities , including antibacterial and antifungal effects. For instance, derivatives containing the thiadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains . The presence of the sulfur atom in the thiadiazole structure enhances lipophilicity, facilitating cellular membrane penetration.

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives are also noted for their anti-inflammatory and analgesic properties. Studies have shown that modifications to the thiadiazole ring can enhance these effects, making them potential candidates for developing new anti-inflammatory drugs .

Case Studies and Research Findings

- Study on Anticancer Activity : A study highlighted that certain thiadiazole derivatives inhibited cancer cell proliferation by targeting specific molecular pathways related to cell cycle regulation and apoptosis induction.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various 1,3,4-thiadiazole derivatives. The results indicated that specific substitutions at the thiadiazole ring significantly improved activity against Gram-positive and Gram-negative bacteria .

- Synergistic Effects : Research has suggested that combining thiadiazole derivatives with other pharmacophores could lead to synergistic effects, enhancing overall biological activity while potentially reducing toxicity.

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to:

- Explore its full range of biological activities through in vitro and in vivo studies.

- Investigate its mechanisms of action at the molecular level.

- Assess its safety profile and potential therapeutic applications in clinical settings.

科学研究应用

Chemical Structure and Synthesis

The compound features several functional groups including an amide, thiadiazole, and thioether. Its molecular formula is C20H20N4O3S2, and it has a molecular weight of approximately 408.51 g/mol. The synthesis typically involves multi-step organic reactions that require careful control of conditions such as temperature and pH to ensure high yields and purity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used to monitor the reactions.

Synthesis Steps:

- Formation of the thiadiazole ring by reacting thiosemicarbazide with a suitable carboxylic acid derivative.

- Introduction of the thioether group through nucleophilic substitution.

- Coupling with the amide component using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Anticonvulsant Activity

Studies have shown that similar thiadiazole derivatives can modulate key signaling pathways involved in seizure activity. The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play a crucial role in neurotransmission . Preliminary studies indicate that compounds with similar structures have demonstrated anticonvulsant properties in animal models .

Antitumor Properties

The compound's ability to inhibit specific cellular pathways may also extend to anticancer applications. It is hypothesized that it could interfere with the phosphoinositide 3-kinase (PI3K) pathway and mechanistic target of rapamycin (mTOR), both of which are critical in regulating cell growth and metabolism.

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic processes.

Case Studies

Several studies have explored the pharmacological potential of thiadiazole derivatives similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide:

化学反应分析

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring is a key site for electrophilic and nucleophilic substitutions.

Thioether Linkage Reactivity

The -S- group in the thioether moiety participates in oxidation and nucleophilic displacement.

Amide Group Reactivity

The amide bonds (N-(2,3-dimethylphenyl) and 3-methylbutanamide) undergo hydrolysis and condensation.

Aromatic Substitution on 2,3-Dimethylphenyl

The dimethylphenyl group directs electrophilic substitutions.

Biological Interactions

In pharmacological contexts, the compound engages in non-covalent interactions:

Stability Under Environmental Conditions

相似化合物的比较

Structural Analogues in the 1,3,4-Thiadiazole Family

The following compounds share the 1,3,4-thiadiazole core but differ in substituents, influencing their synthesis, stability, and bioactivity:

Key Observations:

- Synthetic Efficiency : Yields for analogous compounds (e.g., 74–88% in ) suggest that thioether-linked substituents (e.g., benzyl, ethyl) are synthetically accessible. The target compound’s branched 3-methylbutanamide may require optimized coupling conditions due to steric hindrance .

- Thermal Stability : Higher melting points (e.g., 168–170°C for 5g) correlate with smaller, rigid substituents (ethylthio), whereas bulkier groups (e.g., benzylthio in 5h) reduce crystallinity (melting point 133–135°C) . The target compound’s 2,3-dimethylphenyl group may similarly lower melting points compared to halogenated analogs.

- Bioactivity: Compound 4y () demonstrates potent anticancer activity, likely due to the p-tolylamino group’s electron-donating effects. The target compound’s 2,3-dimethylphenyl group may offer enhanced lipophilicity for membrane penetration but requires validation .

Functional Group Variations and Pharmacological Implications

- Thioether vs.

- Aromatic vs. Aliphatic Side Chains: Compounds with chlorobenzyl (5e) or methoxyphenoxy (5k) groups exhibit moderate yields (72–82%) but lack reported bioactivity. The target compound’s 2,3-dimethylphenyl group may balance steric bulk and metabolic resistance compared to smaller substituents .

- Amide Linkages : The 3-methylbutanamide group in the target compound contrasts with simpler acetamide (5e-5m) or benzamide (7a-7l) side chains. Branched aliphatic chains may enhance solubility or reduce cytotoxicity compared to aryl counterparts .

常见问题

Basic: What established synthetic routes are available for synthesizing this compound, and how are intermediates characterized?

Answer:

The compound is synthesized via multi-step protocols involving:

- Thiadiazole core formation : Cyclization of N-substituted hydrazinecarbothioamides with iodine and triethylamine in DMF, as described in thiadiazole synthesis pathways .

- Acetamide coupling : Reaction of 1,3,4-thiadiazol-2-amine derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) in acetonitrile under reflux .

- Characterization : Intermediates and final products are confirmed using - and -NMR to verify substituent positions, IR for carbonyl/thioamide groups, and mass spectrometry for molecular weight validation .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- NMR spectroscopy : -NMR identifies aromatic protons (e.g., 2,3-dimethylphenyl group at δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm). -NMR confirms carbonyl resonances (C=O at ~165–175 ppm) and thiadiazole carbons .

- X-ray crystallography : Resolves bond lengths and angles, particularly for the thiadiazole ring and acetamide linkages, to validate stereoelectronic effects .

- High-resolution mass spectrometry (HRMS) : Ensures exact mass matches the molecular formula (e.g., CHNOS) .

Advanced: How can reaction conditions be optimized to enhance yield during the cyclization step?

Answer:

- Solvent selection : Replace DMF with polar aprotic solvents like dimethylacetamide (DMAc) to improve cyclization efficiency .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or iodine concentrations to accelerate sulfur elimination and ring closure .

- Temperature control : Optimize reflux duration (e.g., 1–3 minutes in acetonitrile) to minimize side reactions while ensuring complete cyclization .

- In situ monitoring : Use TLC or HPLC to track intermediate consumption and adjust reaction parameters dynamically .

Advanced: How can molecular docking studies guide the identification of biological targets for this compound?

Answer:

- Target selection : Prioritize enzymes with known thiadiazole affinity, such as lipoxygenase (LOX) or bacterial enoyl-acyl carrier protein reductase (FabI), based on structural analogs .

- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonding (e.g., acetamide NH to active-site residues) and hydrophobic contacts (e.g., 2,3-dimethylphenyl with nonpolar pockets) .

- Validation : Cross-reference docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values from enzyme inhibition assays .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Re-evaluate protocols for consistency in cell lines (e.g., HepG2 vs. MCF-7), inhibitor concentrations, and control compounds .

- Structural analogs : Compare activity trends with derivatives (e.g., replacing 3-methylbutanamide with isopropyl groups) to isolate pharmacophore contributions .

- Metabolic stability : Assess compound degradation in assay media via LC-MS to rule out false negatives due to instability .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

- Antimicrobial testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria in broth microdilution assays (MIC ≤ 50 µg/mL indicates potency) .

- Anti-inflammatory assays : Measure LOX or COX-2 inhibition in cell-free systems using spectrophotometric monitoring of substrate conversion .

- Cytotoxicity screening : Employ MTT assays on human cancer lines (e.g., HeLa) with IC thresholds < 100 µM for further development .

Advanced: What strategies mitigate sulfur-related side reactions during synthesis?

Answer:

- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) on reactive amines to prevent unwanted thiol-disulfide exchanges .

- Purification techniques : Use silica gel chromatography with ethyl acetate/hexane gradients to separate sulfur byproducts (e.g., elemental sulfur or sulfoxides) .

- Reductive conditions : Add tris(2-carboxyethyl)phosphine (TCEP) to reaction mixtures to suppress oxidative coupling .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Synthesize analogs with varied heterocycles (e.g., 1,2,4-triazole instead of thiadiazole) to assess ring flexibility .

- Substituent variation : Systematically alter the 2,3-dimethylphenyl group to halogens or electron-withdrawing groups (e.g., -NO) to probe electronic effects .

- Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability in liver microsomes to correlate hydrophobicity with bioavailability .

Basic: What computational tools predict physicochemical properties relevant to drug development?

Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Quantum mechanical calculations : Gaussian 09 for HOMO-LUMO gaps to assess redox stability and electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : GROMACS for simulating membrane interactions, critical for blood-brain barrier penetration studies .

Advanced: How to validate the role of the thioether linkage in bioactivity through isotopic labeling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。